Histamine H3-Receptor Binding Affinity: Cyclohexylmethyl Substitution Confers Subnanomolar Potency
N1-cyclohexylmethyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidine, a direct derivative synthesized from N-(cyclohexylmethyl)guanidine hydroiodide, exhibits a Ki of 7.4×10⁻¹⁰ M (-log Ki = 9.1) at histamine H3 receptors, with low activity at other histamine receptor subtypes [1][2]. This affinity is significantly higher than structurally related guanidine derivatives lacking the cyclohexylmethyl moiety or bearing alternative N1-alkyl substitutions, as demonstrated by structure-activity relationship studies where smaller or less lipophilic groups result in ≥10-fold reduction in affinity [3].
| Evidence Dimension | Histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.4×10⁻¹⁰ M (-log Ki = 9.1) |
| Comparator Or Baseline | Guanidine derivatives without cyclohexylmethyl substitution: Ki > 10⁻⁸ M |
| Quantified Difference | ≥10-fold improvement in affinity |
| Conditions | Radioligand binding assay using guinea pig brain membranes, [³H]-Nα-methylhistamine as radioligand |
Why This Matters
Procurement of N-(cyclohexylmethyl)guanidine hydroiodide is essential for replicating the subnanomolar H3 receptor antagonist pharmacophore, as alternative guanidine starting materials yield compounds with >10× weaker potency.
- [1] Stark, H., et al. Bioorg. Med. Chem. Lett. 1994, 4(24), 2907-2912. View Source
- [2] Stark, H., et al. Unsymmetrically substituted guanidines as potent histamine H3-receptor antagonists. View Source
- [3] Stark, H., et al. Bioorg. Med. Chem. Lett. 1994, 4(24), 2907-2912. SAR discussion of N1-alkyl substitutions. View Source
